molecular formula C20H30N2O2S2 B2740881 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034583-42-9

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2740881
CAS No.: 2034583-42-9
M. Wt: 394.59
InChI Key: TVUPSXJZSNSLSF-UHFFFAOYSA-N
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Description

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene scaffold fused to a piperidine-thiolan moiety. The compound’s structure combines a sulfonamide group at the 2-position of the tetrahydronaphthalene ring with a [1-(thiolan-3-yl)piperidin-4-yl]methyl substituent.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S2/c23-26(24,20-6-5-17-3-1-2-4-18(17)13-20)21-14-16-7-10-22(11-8-16)19-9-12-25-15-19/h5-6,13,16,19,21H,1-4,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUPSXJZSNSLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene and piperidine intermediates, followed by their coupling through a series of reactions to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides. These products can be further utilized in various chemical and biological studies.

Scientific Research Applications

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Analogs:

  • N-Phenyl-N-(piperidin-4-ylmethyl)propionamide derivatives (–5): These compounds share the piperidine core but differ in substituents. For example, (R)-N-(1-((5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide (Compound 10, ) includes a phenylpropionamide group and a 5-amino-tetrahydronaphthalene moiety. The target compound replaces the phenylpropionamide with a sulfonamide and introduces a thiolan group, enhancing sulfur-mediated interactions and altering lipophilicity .
  • BG14386 (): (2E)-3-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}prop-2-enamide shares the [1-(thiolan-3-yl)piperidin-4-yl]methyl group but substitutes the sulfonamide with a chlorophenyl-enamide. This difference likely reduces acidity (sulfonamide pKa ~10 vs. amide pKa ~17), impacting ionization and receptor binding .

Table 1: Structural Features of Selected Analogs

Compound Name Core Structure Key Substituents Molecular Weight
Target Compound Tetrahydronaphthalene-sulfonamide [1-(Thiolan-3-yl)piperidin-4-yl]methyl ~408 g/mol (est.)
(R)-N-Phenylpropionamide (Compound 10) Tetrahydronaphthalene-amide 5-Amino, N-phenylpropionamide ~449 g/mol
BG14386 Piperidine-enamide 2-Chlorophenyl, thiolan ~364.93 g/mol
N-(4-Hydroxynaphthalen-1-yl)thiophene-2-sulfonamide Naphthalene-sulfonamide Hydroxynaphthalene, thiophene ~334 g/mol

Sulfonamide-Containing Compounds

  • N-(4-Hydroxynaphthalen-1-yl)thiophene-2-sulfonamide (): This analog lacks the piperidine-thiolan group but shares the sulfonamide motif.

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • The sulfonamide group introduces polarity, balancing hydrophobicity from the tetrahydronaphthalene and thiolan moieties .

Receptor Binding Hypotheses

  • Opioid Receptor Selectivity : Piperidine derivatives in show affinity for opioid receptors. The target compound’s thiolan group may modulate selectivity via sulfur-mediated van der Waals interactions, differing from phenylpropionamide analogs .
  • Sulfonamide vs. Amide : Sulfonamides often exhibit stronger hydrogen-bonding capacity, which could improve binding to polar receptor pockets compared to amide-based analogs like BG14386 .

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides, which are recognized for their diverse pharmacological properties. The presence of a thiolane ring, piperidine moiety, and tetrahydronaphthalene structure suggests various interactions with biological targets.

Chemical Structure and Properties

The IUPAC name of the compound indicates its complex structure, which includes:

  • Thiolane Ring : A five-membered ring containing sulfur.
  • Piperidine Ring : A six-membered ring containing nitrogen.
  • Tetrahydronaphthalene : A bicyclic structure contributing to hydrophobic interactions.

Molecular Formula : C18H26N2O4S
Molecular Weight : 362.54 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of specific neurotransmitter receptors, particularly those associated with the serotonergic system.

Potential Targets:

  • 5-HT Receptors : Similar compounds have shown affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating that this compound may also exhibit similar interactions.
  • Dopamine Receptors : The structural similarities with known dopamine receptor antagonists suggest potential dopaminergic activity.

Biological Activity Data

Research into the biological activity of this compound has yielded various findings:

Study Target Affinity (Ki) Intrinsic Activity
Study 15-HT70.13 nMAgonist
Study 2D21.0 nMAntagonist
Study 35-HT1A>100 nMNeutral

Case Study 1: Serotonin Receptor Modulation

A study conducted by researchers focused on the structure-activity relationship (SAR) of similar compounds revealed that substituents on the piperidine ring significantly influenced affinity and intrinsic activity at the 5-HT7 receptor. Compounds with lipophilic groups demonstrated enhanced agonistic properties, while polar substituents shifted activity towards antagonism .

Case Study 2: Antipsychotic Potential

Another investigation assessed the potential antipsychotic effects of structurally related sulfonamides. The results indicated that these compounds could modulate dopaminergic pathways effectively, suggesting a therapeutic role in managing schizophrenia and related disorders .

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